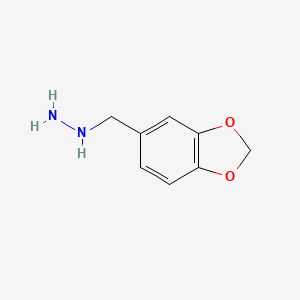

(1,3-Benzodioxol-5-ylmethyl)hydrazine

Description

Historical Context of Hydrazine (B178648) Chemistry in Organic Synthesis

The study of hydrazine chemistry dates back to the 19th century and has since become a cornerstone of organic synthesis. The name "hydrazine" was first proposed by Emil Fischer in 1875 while he was working on producing mono-substituted hydrazine derivatives. smolecule.com However, it was Theodor Curtius who first successfully produced hydrazine sulfate (B86663) in 1887. smolecule.comnih.gov Pure anhydrous hydrazine was later isolated by the Dutch chemist Lobry de Bruyn in 1895. smolecule.comnih.gov

Initially, the high reactivity and cost of production limited hydrazine's use to academic circles. nih.gov Phenylhydrazine, for instance, was instrumental in Fischer's work on the structure of carbohydrates. mdpi.com The strategic importance of hydrazine and its derivatives grew significantly during World War II, where they were investigated and used as high-energy rocket propellants. nih.gov This military interest spurred the development of large-scale production methods, such as the Olin Raschig process, making hydrazine more accessible for broader chemical applications. nih.gov

In organic synthesis, hydrazine is renowned for its role in the Wolff-Kishner reduction, a classic reaction that deoxygenates aldehydes and ketones to their corresponding alkanes via a hydrazone intermediate. smolecule.com The reactivity of the two nucleophilic nitrogen atoms and four replaceable hydrogen atoms makes hydrazine a versatile starting material for a vast array of derivatives. nih.gov This has led to its use in the synthesis of numerous pharmaceuticals, pesticides, and heterocyclic compounds like pyrazoles and pyridazines. smolecule.comnih.gov

| Year | Scientist(s) | Key Contribution |

| 1875 | Emil Fischer | Coined the name "hydrazine" and synthesized phenylhydrazine. smolecule.comnih.gov |

| 1887 | Theodor Curtius | First produced hydrazine sulfate. smolecule.comnih.gov |

| 1895 | Lobry de Bruyn | Prepared pure anhydrous hydrazine for the first time. smolecule.comnih.gov |

| 1907 | Friedrich Raschig | Developed an efficient industrial process for hydrazine production. nih.gov |

| WWII Era | Various | Development and use of hydrazine as a key component in rocket fuels. nih.gov |

| Post-WWII | Various | Widespread application in organic synthesis, including the Wolff-Kishner reduction. smolecule.com |

Significance of the Benzodioxole Moiety in Contemporary Chemical Design

The 1,3-benzodioxole (B145889) ring system, also known as methylenedioxyphenyl, is a prominent structural feature found in numerous natural products, including safrole, apiole, and myristicin. orgsyn.org This moiety is considered a "privileged scaffold" in medicinal chemistry due to its presence in a wide range of biologically active compounds and its ability to interact with various biological targets.

The benzodioxole group is valued for its rigid, planar structure and its electronic properties, which can influence the pharmacokinetic and pharmacodynamic profiles of a molecule. Its inclusion in a drug candidate can enhance binding to target proteins and improve metabolic stability. Research has demonstrated that compounds containing the benzodioxole moiety exhibit a diverse array of pharmacological activities. orgsyn.orgrsisinternational.org

These activities have spurred significant interest in synthesizing novel benzodioxole derivatives. For example, researchers have designed and evaluated benzodioxole-containing compounds as potential inhibitors of cyclooxygenase (COX) enzymes, which are implicated in inflammation and carcinogenesis. rsisinternational.org Other studies have focused on developing derivatives with antitumor, antidiabetic, and antimicrobial properties. The versatility of this structural unit makes it a key component in the design of new therapeutic agents.

| Biological Activity | Examples of Research Areas |

| Anticancer | Inhibition of tubulin polymerization, cytotoxicity against various cancer cell lines (HeLa, Caco-2, Hep3B), angiogenesis inhibition. |

| Anti-inflammatory | Inhibition of COX-1 and COX-2 enzymes. rsisinternational.org |

| Antidiabetic | Inhibition of α-amylase and α-glucosidase enzymes. |

| Antimicrobial | Activity against bacteria and fungi. orgsyn.org |

| Antiepileptic | Found in compounds with potential anticonvulsant properties. rsisinternational.org |

Overview of Academic Research Trajectories for Related Hydrazine and Benzodioxole Derivatives

The combination of the hydrazine functional group and the benzodioxole scaffold has given rise to a variety of derivatives explored in academic research. These studies often focus on creating hybrid molecules that leverage the chemical reactivity of hydrazine to attach the bioactive benzodioxole moiety to other pharmacophores or to form complex heterocyclic systems.

A common research trajectory involves the synthesis of Schiff bases, or hydrazones, by condensing a benzodioxole aldehyde (like piperonal) with a hydrazine derivative. These compounds are valuable intermediates and have been investigated for their own biological activities, including antimicrobial, antitumor, and antifungal properties. nih.gov For instance, the crystal structure of 1,2-Bis[(1,3-benzodioxol-5-yl)methylidene]hydrazine, formed from piperonal (B3395001) and hydrazine hydrate (B1144303), has been reported, highlighting the interest in the fundamental chemical properties of such molecules. nih.gov

More complex derivatives are also a major focus. Researchers have synthesized and characterized compounds like (2E)-2-[1-(1,3-Benzodioxol-5-yl)-3-(1H-imidazol-1-yl)propylidene]-N-(2-chlorophenyl)hydrazine carboxamide. This molecule incorporates the benzodioxole ring, a hydrazine-derived semicarbazone linker, and an imidazole (B134444) group, and it has been evaluated for its potential as an antifungal agent. Similarly, thiosemicarbazones derived from benzodioxole, such as {[(E)-(1,3-Benzodioxol-5-yl)methylidene]amino}thiourea, have been synthesized and structurally characterized, forming a basis for further investigation into their biological potential.

These research avenues demonstrate a clear academic interest in using the benzodioxole-hydrazine framework to generate novel chemical entities for applications in medicinal chemistry and materials science.

Scope and Academic Relevance of Studying (1,3-Benzodioxol-5-ylmethyl)hydrazine

This compound is a monosubstituted hydrazine that represents the simplest covalent linkage between the benzodioxole nucleus and the hydrazine functional group. While it is commercially available, often as a hydrochloride salt, there is a notable lack of published academic research focusing on the intrinsic properties or biological activities of this specific compound.

Its academic relevance and primary utility are best understood in the context of its role as a chemical intermediate or a synthetic building block. The compound provides a reactive hydrazine "handle" attached to the well-established benzodioxole scaffold. This structure is an ideal starting point for synthesizing a wide range of more complex molecules.

The academic scope for this compound includes:

Precursor for Heterocyclic Synthesis: The hydrazine moiety can react with dicarbonyl compounds, β-ketoesters, and other reagents to form various heterocyclic rings, such as pyrazoles and pyridazines, which are core structures in many pharmaceuticals.

Intermediate for Hydrazone Libraries: It can be readily condensed with a diverse range of aldehydes and ketones to produce libraries of hydrazone derivatives for high-throughput screening in drug discovery programs.

Scaffold for Medicinal Chemistry: As a fragment in drug design, it allows for the strategic introduction of the benzodioxole group into larger molecules, enabling researchers to probe structure-activity relationships and optimize compounds for desired biological targets.

Therefore, the academic importance of this compound lies not in its own end-use applications but in its potential to facilitate the discovery and development of novel, more elaborate chemical entities that combine the beneficial properties of both the benzodioxole ring and the versatile hydrazine functional group.

Structure

3D Structure

Properties

IUPAC Name |

1,3-benzodioxol-5-ylmethylhydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O2/c9-10-4-6-1-2-7-8(3-6)12-5-11-7/h1-3,10H,4-5,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNBIXINOMWMLIV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)CNN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90329035 | |

| Record name | [(2H-1,3-Benzodioxol-5-yl)methyl]hydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90329035 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51421-35-3 | |

| Record name | (1,3-Benzodioxol-5-ylmethyl)hydrazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=51421-35-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [(2H-1,3-Benzodioxol-5-yl)methyl]hydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90329035 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1,3 Benzodioxol 5 Ylmethyl Hydrazine and Its Analogues

Precursor Synthesis and Functionalization Strategies

The synthesis of (1,3-Benzodioxol-5-ylmethyl)hydrazine fundamentally relies on the availability of functionalized 1,3-benzodioxole (B145889) precursors. The most common starting material for this scaffold is 1,3-benzodioxole itself, which can be functionalized through various electrophilic substitution reactions.

A primary precursor is 1,3-benzodioxole-5-carbaldehyde , commonly known as piperonal (B3395001) or heliotropin. Friedel-Crafts acylation is a key strategy for introducing carbonyl groups onto the benzodioxole ring. For instance, the acylation of 1,3-benzodioxole with propionic anhydride (B1165640) can be achieved using heterogeneous catalysts, which can be recycled. mdpi.com Although this example yields a ketone, similar formylation reactions (e.g., Vilsmeier-Haack or Gattermann-Koch) are standard industrial methods to produce the crucial aldehyde precursor, piperonal.

Another vital class of precursors are 5-(halomethyl)-1,3-benzodioxoles . These are typically synthesized from the corresponding alcohol, (1,3-benzodioxol-5-yl)methanol (piperonyl alcohol). Piperonyl alcohol can be obtained by the reduction of piperonal. The conversion of the alcohol to a halide, such as 5-bromo-6-(bromomethyl)benzo[d] mdpi.comminarjournal.comdioxole, can be accomplished using standard halogenating agents like carbon tetrabromide (CBr₄) and triphenylphosphine (B44618) (PPh₃) in dichloromethane (B109758) (DCM), a process known as the Appel reaction. worldresearchersassociations.comresearchgate.net This brominated intermediate is a versatile substrate for subsequent nucleophilic substitution reactions to introduce the hydrazine (B178648) moiety.

Further functionalization strategies include Suzuki-Miyaura coupling reactions, where a halogenated benzodioxole, such as 1-((6-bromobenzo[d] mdpi.comminarjournal.comdioxol-5-yl)methyl)-4-phenyl-1H-1,2,3-triazole, is coupled with various boronic acids in the presence of a palladium catalyst to create a diverse library of derivatives. worldresearchersassociations.comresearchgate.net

Direct Synthetic Routes to this compound

Direct synthetic routes to this compound can be approached through two main pathways: the reaction of a halide with hydrazine or the reduction of a corresponding hydrazone.

Nucleophilic Substitution: This route involves the reaction of a 5-(halomethyl)-1,3-benzodioxole, such as 5-(chloromethyl)- or 5-(bromomethyl)-1,3-benzodioxole, with hydrazine hydrate (B1144303). In this Sₙ2 reaction, the hydrazine acts as a nucleophile, displacing the halide to form the desired this compound. The reaction is typically carried out in a suitable polar solvent. Care must be taken to control the stoichiometry, as over-alkylation can lead to the formation of the corresponding 1,2-bis((1,3-benzodioxol-5-yl)methyl)hydrazine.

Reduction of Hydrazones: A more common and often higher-yielding approach involves the reduction of a hydrazone precursor. The required hydrazone, N'-[(E)-1,3-benzodioxol-5-ylmethylidene]hydrazine, is first synthesized by the condensation of 1,3-benzodioxole-5-carbaldehyde (piperonal) with hydrazine. smolecule.comnih.gov This intermediate is then reduced to the target hydrazine. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄), lithium aluminum hydride (LiAlH₄), or catalytic hydrogenation. The choice of reducing agent depends on the presence of other functional groups in the molecule.

Synthesis of Structurally Related Benzodioxole-Containing Hydrazines

The synthesis of structurally related benzodioxole-containing hydrazines, particularly hydrazones and azines, is well-documented. These compounds are often synthetic targets themselves or serve as key intermediates.

The condensation reaction between an aldehyde and a hydrazine is the most fundamental method for forming the C=N-N linkage. A prominent example is the synthesis of 1,2-Bis[(1,3-benzodioxol-5-yl)methylidene]hydrazine . This symmetrical azine is prepared by refluxing piperonal with hydrazine hydrate in absolute alcohol, often with a catalytic amount of acid like sulfuric acid. nih.gov The reaction proceeds with good yield, and the product can be isolated as a crystalline solid.

Similarly, hybrid molecules can be formed. For instance, N'-[(E)-1,3-benzodioxol-5-ylmethylidene]-2-(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)acetohydrazide is synthesized through the acid-catalyzed condensation of 1,3-benzodioxole-5-carbaldehyde with a hydrazino-triazine precursor in refluxing ethanol (B145695). smolecule.com

The table below summarizes the synthesis of a key related compound.

| Reactant 1 | Reactant 2 | Solvent | Catalyst | Conditions | Yield |

|---|---|---|---|---|---|

| Piperanal | Hydrazine Hydrate | Absolute Alcohol | Sulfuric Acid (catalytic) | Reflux, 3 hours | 81% |

Green Chemistry Approaches and Sustainable Synthetic Practices

Modern synthetic chemistry emphasizes the use of environmentally benign methods. While specific green protocols for this compound are not extensively detailed, general principles for hydrazine and hydrazone synthesis are applicable.

Key green chemistry approaches include:

Solvent-Free Reactions: Many condensation reactions to form hydrazones can be performed under solvent-free conditions, often using grinding or mechanosynthesis. mdpi.comminarjournal.com This minimizes volatile organic compound (VOC) emissions and simplifies product work-up.

Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate reaction times and improve yields for hydrazone formation compared to conventional heating. minarjournal.comajgreenchem.com

Use of Greener Solvents: When a solvent is necessary, replacing traditional hazardous solvents with greener alternatives like water or ethanol is a primary goal. orientjchem.org For example, some hydrazone syntheses are carried out effectively in an aqueous medium. orientjchem.org

Heterogeneous Catalysis: The use of recyclable heterogeneous catalysts, such as the substoichiometric Aquivion-based catalysts used in the acylation of 1,3-benzodioxole, aligns with green principles by simplifying catalyst separation and reuse. mdpi.com

Alternative Nitrogen Sources: Research into using hydrazine as a safer, easy-to-handle nitrogen source for the direct synthesis of amines over supported platinum catalysts highlights a sustainable approach to forming C-N bonds. acs.org

Optimization of Reaction Conditions for Enhanced Yield and Selectivity

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound and its analogues. Several parameters can be fine-tuned.

Molar Ratio of Reactants: In the synthesis of β-hydroxyethyl hydrazine from ethylene (B1197577) oxide and hydrazine hydrate, the molar ratio of reactants was found to be the most significant factor influencing the formation of impurities. rsc.org Similarly, in the synthesis of this compound via nucleophilic substitution, controlling the hydrazine-to-halide ratio is essential to prevent dialkylation.

Catalyst Selection: For condensation reactions, the choice and amount of catalyst (e.g., acetic acid, sulfuric acid) can impact reaction rates and yields. nih.govnih.gov In some cases, using carboxylic acid esters as catalysts in methanol (B129727) has been shown to be effective for azine synthesis. researchgate.net

Temperature and Reaction Time: These parameters must be carefully controlled. For instance, traditional condensation to form hydrazone-triazine hybrids requires reflux for 4-6 hours. smolecule.com Monitoring the reaction progress using techniques like Thin-Layer Chromatography (TLC) is vital to determine the optimal reaction time. smolecule.com

Process Technology: The adoption of continuous flow chemistry offers significant advantages over batch processing. Continuous flow reactors, such as packed bed reactors (PBRs), provide improved heat and mass transfer, precise temperature control, and easier scalability. mdpi.com The continuous acylation of 1,3-benzodioxole demonstrated excellent stability and selectivity over a 6-hour period, showcasing the potential of this technology for precursor synthesis. mdpi.com

The table below outlines key optimization parameters for related syntheses.

| Reaction Type | Parameter | Observation/Strategy | Reference |

|---|---|---|---|

| Hydrazine Alkylation | Molar Ratio | Crucial for minimizing impurity formation and preventing over-alkylation. | rsc.org |

| Hydrazone Condensation | Catalyst | Acid catalysts (e.g., acetic acid) are commonly used to accelerate the reaction. | smolecule.com |

| Friedel-Crafts Acylation | Technology | Continuous flow processing improves stability, selectivity, and scalability. | mdpi.com |

| Hydrazone Formation | Energy Source | Microwave irradiation can reduce reaction times and increase yields. | minarjournal.comajgreenchem.com |

Chemical Transformations and Reaction Mechanisms of 1,3 Benzodioxol 5 Ylmethyl Hydrazine

Oxidative Reactions and Pathways

The oxidative metabolism of hydrazine (B178648) derivatives, including (1,3-Benzodioxol-5-ylmethyl)hydrazine, is a critical transformation pathway primarily mediated by enzymatic systems within biological environments. Key enzymes such as cytochrome P-450 and monoamine oxidase are responsible for these oxidative processes. nih.gov The oxidation can occur at either the nitrogen-nitrogen bond or the carbon-nitrogen bond.

Oxidation of the nitrogen-nitrogen bond in monosubstituted hydrazines leads to the formation of unstable monoazo (diazene) intermediates. nih.gov In the case of 1,2-disubstituted hydrazines, more stable azo compounds are formed. Concurrently, cytochrome P-450 can catalyze the oxidation of the carbon-nitrogen bond in monoalkylhydrazines, which results in the generation of aldehyde metabolites through hydrazone intermediates. nih.gov

The 1,3-benzodioxole (B145889) moiety, also known as the methylenedioxy group, can also undergo metabolic transformation. Specifically, this group is known to be a substrate for cytochrome P450 enzymes, which can lead to the formation of catechol metabolites and other reactive intermediates. This metabolic activation of the benzodioxole ring is a significant pathway for related compounds like safrole. mdpi.com The oxidative metabolism of hydrazines can contribute to their biological activity and potential toxicity. nih.gov

Condensation Reactions and Derivative Formation

The primary amino group of this compound readily participates in condensation reactions with various carbonyl compounds, leading to the formation of a diverse range of derivatives, most notably hydrazones and heterocyclic systems. These reactions are fundamental in synthetic organic chemistry for the construction of complex molecular architectures.

Formation of Hydrazones and Their Derivatives

This compound reacts with aldehydes and ketones in a condensation reaction to form the corresponding hydrazones. rsc.orgminarjournal.comrsyn.org This reaction is typically catalyzed by a small amount of acid and involves the nucleophilic attack of the terminal nitrogen of the hydrazine onto the electrophilic carbonyl carbon, followed by the elimination of a water molecule. researchgate.net

A pertinent example is the reaction of piperanal (1,3-benzodioxole-5-carbaldehyde) with hydrazine hydrate (B1144303), which yields 1,2-bis[(1,3-benzodioxol-5-yl)methylidene]hydrazine. nih.gov This reaction underscores the reactivity of the benzodioxole aldehyde with a hydrazine, forming a stable hydrazone derivative. The general scheme for hydrazone formation is presented below:

| Reactant 1 | Reactant 2 | Product | Conditions |

| This compound | Aldehyde/Ketone | (1,3-Benzodioxol-5-ylmethyl)hydrazone | Acid catalyst, typically in an alcoholic solvent |

This is an interactive data table based on the general reaction principles for hydrazone formation.

Cyclization Reactions Leading to Heterocyclic Systems (e.g., Pyrazolines, Thiosemicarbazones)

The derivatives formed from this compound can undergo further reactions, particularly cyclizations, to generate various heterocyclic systems.

Pyrazolines: Pyrazolines are five-membered heterocyclic compounds that can be synthesized from the reaction of α,β-unsaturated aldehydes and ketones with hydrazines. nih.gov The reaction proceeds through the formation of a hydrazone intermediate, which then undergoes an intramolecular cyclization. nih.govresearchgate.net While a direct synthesis starting from this compound and an α,β-unsaturated carbonyl compound has not been explicitly detailed in the provided search results, the general mechanism is well-established. The reaction of chalcones (1,3-diaryl-2-propen-1-ones) with hydrazine hydrate is a common method for preparing pyrazoline derivatives. nih.govresearchgate.net

Thiosemicarbazones: Thiosemicarbazones are derivatives of thiosemicarbazide (B42300). New benzodioxole-based thiosemicarbazone derivatives can be synthesized starting from 1,3-benzodioxole-5-yl isothiocyanate and hydrazine hydrate to form 4-(1,3-benzodioxol-5-yl)thiosemicarbazide. nih.gov This intermediate can then be reacted with various aromatic aldehydes to yield the final thiosemicarbazone products. nih.govirjmets.comnih.govscirp.org The reaction of 3',4'-(methylenedioxy)acetophenone (B355635) with thiosemicarbazide also produces a thiosemicarbazone derivative containing the 1,3-benzodioxole moiety. nih.gov

| Precursor | Reagents | Resulting Heterocycle |

| α,β-Unsaturated Aldehyde/Ketone | This compound | Pyrazoline derivative |

| 1,3-Benzodioxole-5-yl isothiocyanate, Hydrazine hydrate, Aromatic aldehyde | - | Thiosemicarbazone derivative |

This interactive data table summarizes the formation of heterocyclic systems.

Nucleophilic and Electrophilic Reactivity Patterns

The reactivity of this compound is dictated by the nucleophilic nature of its hydrazine moiety and the potential for electrophilic substitution on the benzodioxole ring.

The hydrazine group contains two nitrogen atoms with lone pairs of electrons, rendering the molecule a potent nucleophile. The terminal nitrogen atom is generally the more reactive site for nucleophilic attack. Studies on the kinetics of reactions of various hydrazines with electrophiles have provided a quantitative measure of their nucleophilicity. While methyl groups on the α-position of hydrazine increase reactivity, they decrease it at the β-position. In general, the nucleophilicity of hydrazine is comparable to that of methylamine.

The 1,3-benzodioxole ring is an electron-rich aromatic system, making it susceptible to electrophilic aromatic substitution reactions. The ether-like oxygens of the dioxole ring donate electron density to the aromatic system, activating it towards electrophiles. Substitutions are generally directed to the positions ortho and para to the activating groups. However, the specific reactivity of the benzodioxole ring in this compound towards electrophiles would also be influenced by the electron-withdrawing or -donating nature of the methylhydrazine substituent.

Free Radical-Mediated Activation Pathways

The metabolic activation of hydrazine derivatives can proceed through free radical-mediated pathways. researchgate.net One-electron oxidation of hydrazines can lead to the formation of nitrogen-centered radicals. nih.gov These radicals can then undergo further rearrangements and reactions to produce carbon-centered radicals. The formation of these radical species is believed to play a role in the biological effects of some hydrazine compounds. nih.govresearchgate.net

The general mechanism for the formation of a carbon-centered radical from a substituted hydrazine involves an initial one-electron oxidation to a nitrogen-centered radical, followed by a series of rearrangements that can lead to the expulsion of nitrogen gas and the formation of a carbon radical. nih.gov While specific studies on the free radical-mediated activation of this compound are not available, the established pathways for other hydrazine derivatives suggest that this compound could also undergo similar transformations.

Metal-Catalyzed Reactions and Ligand Development

The lone pairs of electrons on the nitrogen atoms of the hydrazine moiety in this compound allow it to function as a ligand in coordination chemistry. Hydrazine itself is known to act as a bidentate bridging ligand in metal complexes. ajol.info Furthermore, derivatives of hydrazines, such as hydrazones and thiosemicarbazones, are well-established ligands for a variety of metal ions. nih.govmdpi.com Schiff bases derived from the condensation of hydrazines with carbonyl compounds have been extensively used in the formation of metal complexes. nih.gov

The resulting metal complexes can exhibit interesting catalytic properties and have been explored for various applications. The coordination of the metal ion to the hydrazine derivative can modulate its reactivity and facilitate catalytic transformations. While specific examples of metal-catalyzed reactions involving this compound as a ligand are not detailed in the provided search results, the fundamental coordination chemistry of hydrazines and their derivatives suggests its potential for use in the development of novel metal complexes and catalysts.

Mechanistic Investigations of Novel Reaction Pathways

The exploration of novel reaction pathways for this compound is a focal point of contemporary synthetic chemistry. While dedicated mechanistic studies on this specific molecule are not extensively documented in publicly available literature, insights can be drawn from the well-established reactivity of related hydrazine derivatives and compounds featuring the 1,3-benzodioxole scaffold. Mechanistic investigations often employ a combination of experimental techniques and computational modeling to elucidate the intricate steps of chemical transformations.

One area of investigation involves the reaction of hydrazines with α,β-unsaturated carbonyl compounds, which typically proceeds through a Michael addition followed by an intramolecular cyclization to yield pyrazoline derivatives. uclm.es The proposed mechanism for the reaction of this compound with a generic α,β-unsaturated ketone is depicted below. The initial step involves the nucleophilic attack of the terminal nitrogen of the hydrazine onto the β-carbon of the unsaturated system, forming a zwitterionic intermediate. Subsequent proton transfer and intramolecular cyclization, followed by dehydration, would lead to the corresponding pyrazoline.

Theoretical calculations, such as Density Functional Theory (DFT), can be instrumental in mapping the potential energy surface of such reactions. These studies help in identifying transition states and intermediates, thereby providing a deeper understanding of the reaction kinetics and thermodynamics. For instance, computational analyses of similar hydrazine reactions have been used to determine the activation energies for key steps, such as the initial nucleophilic attack and the subsequent cyclization. mdpi.com

Another novel pathway could involve the reaction of this compound with dicarbonyl compounds or their equivalents to form various heterocyclic systems. The reaction with a 1,3-dicarbonyl compound, for instance, could lead to the formation of a pyrazole (B372694) derivative through a condensation reaction. The mechanism likely involves the initial formation of a hydrazone at one of the carbonyl groups, followed by an intramolecular attack of the second nitrogen atom on the remaining carbonyl group, and subsequent dehydration.

Furthermore, the reaction of monosubstituted hydrazines with 1,3-oxazine-4,6-diones has been shown to proceed via cleavage of the oxazine (B8389632) ring at the C2-O bond, followed by recyclization to form 2-substituted 1,2,4-triazol-5-ylacetic acids. researchgate.net Applying this to this compound suggests a potential synthetic route to novel triazole derivatives.

The following interactive data table summarizes potential novel reactions and the key mechanistic features that could be investigated for this compound, based on analogous reactions of other hydrazine derivatives.

| Reactant | Potential Product | Key Mechanistic Steps |

| α,β-Unsaturated Ketone | Pyrazoline derivative | Michael Addition, Intramolecular Cyclization, Dehydration |

| 1,3-Dicarbonyl Compound | Pyrazole derivative | Hydrazone Formation, Intramolecular Cyclization, Dehydration |

| 1,3-Oxazine-4,6-dione | 1,2,4-Triazol-5-ylacetic acid derivative | Ring Cleavage, Recyclization |

Detailed research findings on the specific kinetics and thermodynamics of these proposed pathways for this compound would require dedicated experimental and computational studies. Such investigations would likely involve techniques like in-situ NMR spectroscopy to track the formation of intermediates and kinetic studies to determine reaction rates and activation parameters.

Design and Synthesis of Advanced Chemical Entities Incorporating the 1,3 Benzodioxol 5 Ylmethyl Hydrazine Moiety

Rational Design Principles for Novel Chemical Structures

Rational drug design is a strategic approach that leverages the knowledge of a biological target to develop small molecules that can interact with it to produce a desired therapeutic effect. slideshare.netnih.gov This process moves away from traditional trial-and-error methods toward a more targeted and efficient discovery pipeline. nih.gov When incorporating the (1,3-benzodioxol-5-ylmethyl)hydrazine moiety, several key principles are employed:

Pharmacophore Hybridization: This strategy involves combining the benzodioxole-hydrazine scaffold with other known pharmacophores to create a single hybrid molecule with potentially synergistic or multi-target activity. For instance, the design of a novel antifungal agent involved linking the 1,3-benzodioxole (B145889) group, a semicarbazone, and an imidazole (B134444) moiety. mdpi.com This approach aimed to create a potent, drug-like hybrid by integrating the distinct properties of each component. mdpi.com

Structure-Based Design: When the three-dimensional structure of a biological target (like an enzyme or receptor) is known, molecules can be designed to fit precisely into its binding site. bbau.ac.in The benzodioxole ring can serve as an anchor, while the flexible hydrazine (B178648) linker allows for the strategic placement of various substituents to optimize interactions (e.g., hydrogen bonding, hydrophobic interactions) with the target. bbau.ac.inresearchgate.net Computer-aided drug discovery and molecular docking are instrumental in this process, allowing for the virtual screening of potential derivatives and predicting their binding affinity. researchgate.net

Lead Compound Optimization: Starting with a known active compound (a "lead"), chemists systematically modify its structure to improve potency and selectivity. slideshare.net The this compound moiety can be introduced to an existing lead structure to alter its physicochemical properties, such as lipophilicity and metabolic stability, or to explore new binding interactions.

Bioisosteric Replacement: The 1,3-benzodioxole group is often used as a bioisostere for other aromatic systems. Its unique electronic and steric properties can lead to improved biological activity or a more favorable pharmacological profile compared to a simple phenyl or substituted phenyl ring.

The ultimate goal of these design principles is to develop new chemical entities with enhanced potency, greater selectivity, and fewer side effects. slideshare.net

Synthetic Strategies for Complex Molecular Architectures

The synthesis of complex molecules incorporating the this compound core often begins with readily available precursors like piperonal (B3395001) (1,3-benzodioxole-5-carbaldehyde). wikipedia.org A common and direct approach is the condensation reaction between an aldehyde or ketone and a hydrazine derivative, which forms a hydrazone (C=N-N) linkage. organic-chemistry.orgrsc.orgnih.gov

A foundational reaction involves the condensation of piperonal with hydrazine hydrate (B1144303). This reaction, typically performed under reflux in an alcohol solvent with an acid catalyst, yields 1,2-Bis[(1,3-benzodioxol-5-yl)methylidene]hydrazine. nih.gov

More elaborate structures can be achieved through multi-step synthetic pathways. For example, the synthesis of (2E)-2-[1-(1,3-Benzodioxol-5-yl)-3-(1H-imidazol-1-yl)propylidene]-N-(2-chlorophenyl)hydrazinecarboxamide demonstrates a sophisticated strategy where the benzodioxole moiety is part of a ketone intermediate, which is then reacted with a substituted hydrazinecarboxamide to form the final complex hydrazone. mdpi.comresearchgate.net

Key synthetic strategies include:

Reductive Alkylation: This method can be used to synthesize N-alkylhydrazine derivatives directly. An efficient approach utilizes α-picoline-borane for the direct reductive alkylation of hydrazine derivatives, offering a pathway to active pharmaceutical ingredients. organic-chemistry.org

Acceptorless Dehydrogenative Coupling: This catalytic process enables the direct synthesis of arylhydrazones from arylhydrazines and alcohols, avoiding byproducts. organic-chemistry.org

Tandem Condensation/N-alkylation: A one-pot reaction where aldehydes and hydrazines react with alkyl halides, promoted by a base, can produce a wide range of trisubstituted hydrazones efficiently. organic-chemistry.org

Solid-State and Mechanochemical Synthesis: To align with green chemistry principles, methods like mechanosynthesis (grinding reagents together) and solid-state melt reactions are being explored. These approaches can be more efficient and environmentally friendly than traditional solution-based synthesis for preparing hydrazones and related heterocycles. rsc.orgnih.gov

The following table summarizes representative synthetic reactions for creating complex architectures from the 1,3-benzodioxole moiety.

| Starting Material | Reagent(s) | Key Transformation | Resulting Structure Type |

| Piperonal | Hydrazine Hydrate | Condensation | Azine (Bis-hydrazone) nih.gov |

| 1-(1,3-benzodioxol-5-yl)ethan-1-one derivative | Substituted Hydrazinecarboxamide | Condensation | Complex Hydrazone mdpi.com |

| Arylhydrazines | Alcohols | Catalytic Dehydrogenative Coupling | Arylhydrazone organic-chemistry.org |

| Aldehydes & Hydrazines | Alkyl Halides | Tandem Condensation/N-alkylation | Trisubstituted Hydrazone organic-chemistry.org |

Combinatorial Chemistry Approaches for Library Generation

Combinatorial chemistry is a powerful technique used to rapidly synthesize a large number of different but structurally related molecules, known as a chemical library. christopherking.namemdpi.com This approach is particularly well-suited for drug discovery, as it allows for the high-throughput screening of many compounds to identify potential lead structures. mdpi.com

The this compound scaffold is an excellent starting point for combinatorial library generation due to the reactive nature of the hydrazine group. The reversible formation of hydrazones is a cornerstone of dynamic combinatorial chemistry (DCC), where a library of compounds exists in equilibrium, and the addition of a biological target can amplify the synthesis of the best-binding member. kiku.dknih.govnih.gov

A typical combinatorial approach involves reacting a set of building blocks containing the benzodioxole-hydrazine core with a diverse set of aldehydes or ketones. christopherking.name

Example of a Combinatorial Library Design:

Scaffold: this compound

Building Blocks (Set A): A diverse collection of aldehydes and ketones (R¹-C(=O)-R²).

Reaction: Condensation reaction to form a library of hydrazones.

This strategy allows for the creation of vast libraries where the R¹ and R² groups are systematically varied, introducing diversity in terms of size, charge, and hydrogen-bonding capability. Modern synthesis techniques, including microwave-assisted and ultrasound-assisted methods, can accelerate the generation of these libraries while adhering to green chemistry principles. mdpi.com The resulting libraries can then be screened to identify compounds with desired biological activities. christopherking.name

| Scaffold Component | Diversity-Introducing Reagent | Reaction Type | Library Output |

| This compound | Library of diverse aldehydes | Condensation | Hydrazone Library |

| (1,3-Benzodioxol-5-yl)acetyl hydrazide | Library of diverse ketones | Condensation | Acylhydrazone Library |

| Resin-bound β-diketone (derived from a benzodioxole precursor) | Library of substituted hydrazines | Cyclization | Pyrazole (B372694) Library mdpi.com |

Exploration of Stereoselective Synthetic Methods for Chiral Derivatives

Chirality plays a crucial role in the biological activity of many pharmaceutical compounds. The synthesis of single enantiomers is often necessary, as different enantiomers can have vastly different pharmacological effects. Chiral hydrazines are valuable intermediates in the synthesis of these enantiomerically pure compounds. acs.org

Developing stereoselective methods to create chiral centers in derivatives of this compound is an advanced area of research. Key strategies focus on introducing chirality at a carbon atom adjacent to the nitrogen atoms.

Asymmetric Hydrogenation: One of the most efficient methods for synthesizing chiral hydrazines is the asymmetric hydrogenation of a prochiral hydrazone. acs.org This reaction uses a chiral catalyst, such as a Nickel complex with a chiral phosphine (B1218219) ligand (e.g., (S,S)-Ph-BPE), to add hydrogen across the C=N double bond of the hydrazone. This process can produce the corresponding chiral hydrazine in high yield and with excellent enantioselectivity (up to >99% enantiomeric excess). acs.org

Catalytic Asymmetric α-Amination: This method involves the reaction of a carbonyl compound with an aminating agent (like a dialkyl azodicarboxylate) in the presence of a chiral catalyst. For example, chiral tin alkoxides derived from BINOL have been used to catalyze the asymmetric α-amination of certain esters, yielding optically active α-hydrazino ketones with high enantioselectivity. thieme.de This principle could be adapted to substrates bearing the 1,3-benzodioxole moiety.

Organocatalytic Synthesis: Asymmetric organocatalysis provides a metal-free approach to chiral synthesis. An enantioselective synthesis of α-hydrazino aldehydes has been developed using an in-situ aerobic dual oxidation reaction, starting from alcohols and N-Boc hydrazine. This method features excellent enantiocontrol and uses simple starting materials. organic-chemistry.org

These stereoselective strategies are critical for creating libraries of chiral derivatives based on the this compound scaffold, enabling a more refined exploration of structure-activity relationships where stereochemistry is a key variable.

Advanced Analytical Methodologies for Structural Elucidation and Reaction Monitoring

Spectroscopic Techniques for Comprehensive Structural Characterization

Spectroscopic methods provide fundamental information regarding the molecular structure, connectivity, and functional groups present in a compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for elucidating the precise structure of organic molecules in solution. For (1,3-Benzodioxol-5-ylmethyl)hydrazine, ¹H-NMR, ¹³C-NMR, and DEPT-135 experiments would provide a complete picture of its carbon and hydrogen framework.

¹H-NMR Spectroscopy: The proton NMR spectrum of this compound would exhibit characteristic signals corresponding to each unique proton environment. The aromatic protons on the benzodioxole ring would typically appear as a set of multiplets in the downfield region (around 6.7-6.9 ppm). A distinct singlet would be expected for the methylene (B1212753) (-CH₂-) protons of the benzodioxole ring system (around 5.95 ppm). The benzylic methylene protons (-CH₂-NH) would likely resonate as a singlet further upfield, and the hydrazine (B178648) protons (-NH-NH₂) would present as broad, exchangeable signals.

¹³C-NMR Spectroscopy: The carbon-13 NMR spectrum provides information on all unique carbon atoms in the molecule. The spectrum for this compound would show distinct signals for the aromatic carbons, the methylene carbon of the dioxole ring (around 101 ppm), the benzylic methylene carbon, and any other aliphatic carbons. The chemical shifts of the aromatic carbons would be influenced by the substitution pattern on the ring.

DEPT-135 Spectroscopy: Distortionless Enhancement by Polarization Transfer (DEPT-135) is a valuable NMR experiment for differentiating between CH, CH₂, and CH₃ groups. libretexts.orgopenstax.org In a DEPT-135 spectrum of this compound, CH and CH₃ groups would appear as positive peaks, while CH₂ groups would appear as negative peaks. libretexts.orgopenstax.org Quaternary carbons are not observed in a DEPT-135 spectrum. libretexts.org This technique would unequivocally identify the methylene carbons in the structure.

Table 1: Predicted ¹H-NMR and ¹³C-NMR Chemical Shifts for this compound

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | DEPT-135 Signal |

| Aromatic CH | 6.7 - 6.9 | 108 - 122 | Positive |

| O-CH₂-O | 5.95 | 101 | Negative |

| Ar-CH₂-N | ~3.5 - 4.0 | ~50 - 60 | Negative |

| -NH-NH₂ | Broad, variable | - | - |

| Quaternary Aromatic C | - | 130 - 150 | Absent |

Note: These are predicted values based on typical chemical shifts for similar functional groups and may vary based on solvent and other experimental conditions.

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis. For this compound, the molecular formula is C₈H₁₀N₂O₂ with a monoisotopic mass of 166.0742 g/mol . High-resolution mass spectrometry (HRMS) would be employed to confirm this elemental composition with high accuracy.

Electron impact (EI) ionization is a common technique that leads to the fragmentation of the molecule. The fragmentation pattern provides a "fingerprint" that can aid in structural elucidation. For this compound, characteristic fragmentation would likely involve the cleavage of the benzylic C-N bond, leading to the formation of a stable tropylium-like ion from the benzodioxole moiety. The presence of nitrogen atoms would result in a molecular ion peak at an even mass-to-charge ratio (m/z), a key characteristic for compounds containing an even number of nitrogen atoms according to the nitrogen rule. libretexts.orgmsu.edu The fragmentation of related 1,3-benzodioxole (B145889) derivatives often shows a prominent peak corresponding to the benzodioxolylmethyl cation. nih.govnist.gov

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is instrumental in identifying the functional groups present in a molecule. aip.orgaip.orgacs.org

Infrared (IR) Spectroscopy: The IR spectrum of this compound would display characteristic absorption bands. The N-H stretching vibrations of the hydrazine group would appear as one or two bands in the region of 3200-3400 cm⁻¹. The C-H stretching of the aromatic ring would be observed around 3000-3100 cm⁻¹, while the aliphatic C-H stretching of the methylene groups would appear just below 3000 cm⁻¹. The C=C stretching vibrations of the aromatic ring would be visible in the 1450-1600 cm⁻¹ region. Characteristic C-O stretching bands for the benzodioxole group would be expected in the 1000-1300 cm⁻¹ range. orientjchem.org

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. The aromatic ring vibrations would give rise to strong signals in the Raman spectrum. The N-N stretching of the hydrazine moiety would also be Raman active. For substituted hydrazines, vibrational modes are well-documented and can be assigned based on their position and intensity. aip.orgacs.org

Table 2: Key Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |

| Hydrazine (-NH₂) | N-H Stretch | 3200 - 3400 | 3200 - 3400 |

| Aromatic Ring | C-H Stretch | 3000 - 3100 | 3000 - 3100 |

| Methylene (-CH₂-) | C-H Stretch | 2850 - 2960 | 2850 - 2960 |

| Aromatic Ring | C=C Stretch | 1450 - 1600 | 1450 - 1600 |

| Benzodioxole | C-O Stretch | 1000 - 1300 | Weak |

| Hydrazine | N-N Stretch | Weak | Strong |

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. cambridge.orgcambridge.orgeurjchem.comresearchgate.net If a suitable single crystal of this compound can be grown, this technique can provide precise bond lengths, bond angles, and conformational information. For chiral molecules, X-ray crystallography can be used to determine the absolute configuration.

Chromatographic Techniques for Separation and Purity Assessment

Chromatographic methods are essential for separating components of a mixture and assessing the purity of a compound.

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of pharmaceutical compounds and synthetic intermediates. helixchrom.comscribd.comrasayanjournal.co.innih.gov For this compound, a reversed-phase HPLC method would likely be developed for purity assessment and reaction monitoring.

Due to the polar nature of the hydrazine group, derivatization is often employed to enhance retention on nonpolar stationary phases and to improve UV detection. rasayanjournal.co.innih.govgoogle.com A common approach involves reacting the hydrazine with an aldehyde or ketone to form a hydrazone, which is typically more hydrophobic and possesses a stronger chromophore. nih.gov

An HPLC method for this compound would be crucial for monitoring the progress of its synthesis, allowing for the quantification of starting materials, intermediates, and the final product. It would also be the primary method for determining the purity of the isolated compound, with impurities being detected and quantified. Method validation according to ICH guidelines would ensure the reliability of the analytical results, assessing parameters such as linearity, precision, accuracy, and robustness. rasayanjournal.co.in

Gas Chromatography (GC) for Volatile Byproducts and Purity Evaluation

Gas chromatography (GC) is a cornerstone technique for the assessment of purity and the identification of volatile byproducts associated with this compound. Given the compound's structure, its synthesis may involve starting materials and could generate byproducts that are amenable to GC analysis. The primary starting materials for the synthesis of this compound are typically piperonal (B3395001) (1,3-benzodioxole-5-carbaldehyde) and a hydrazine source.

Potential volatile byproducts that could be monitored by GC include residual starting materials and products of side reactions. For instance, the reaction of piperonal with hydrazine can also lead to the formation of 1,2-bis[(1,3-benzodioxol-5-yl)methylidene]hydrazine, the corresponding azine, which may be sufficiently volatile for GC analysis under appropriate conditions.

The direct GC analysis of hydrazine itself can be challenging due to its high polarity and potential for interaction with the stationary phase of the GC column. researchgate.net Therefore, derivatization is a common strategy to enhance the volatility and thermal stability of hydrazine and related compounds, allowing for more sensitive and reproducible analysis. oup.comchrom-china.comsielc.com A widely used derivatization agent is acetone, which reacts with hydrazine to form a stable hydrazone that is readily analyzable by GC. oup.comchrom-china.comsielc.com This approach is particularly useful for quantifying trace amounts of unreacted hydrazine in the final product.

For the purity evaluation of this compound, a high-temperature capillary GC method with a flame ionization detector (FID) or a mass spectrometer (MS) can be employed. A non-polar or medium-polarity column is generally suitable for the separation of the main component from its less polar byproducts.

| Parameter | Condition |

|---|---|

| Instrument | Gas Chromatograph with FID/MS |

| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent |

| Injector Temperature | 280 °C |

| Oven Temperature Program | Initial 100 °C, hold for 2 min, ramp at 15 °C/min to 300 °C, hold for 10 min |

| Carrier Gas | Helium at a constant flow of 1.2 mL/min |

| Detector Temperature | 300 °C (FID) or MS transfer line at 280 °C |

| Injection Mode | Split (e.g., 50:1) |

Hyphenated Techniques for Integrated Analysis

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are indispensable for the comprehensive analysis of this compound. These techniques provide a wealth of information, from the identification of trace impurities to the complete structural elucidation of the compound and its derivatives.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for the identification of volatile and semi-volatile compounds. In the context of this compound analysis, GC-MS can be used to identify the byproducts mentioned in the previous section with a high degree of confidence. The mass spectrometer provides fragmentation patterns for each separated component, which can be compared against spectral libraries or interpreted to deduce the structure of unknown compounds.

Liquid Chromatography-Mass Spectrometry (LC-MS) , particularly with tandem mass spectrometry (MS/MS), is another critical hyphenated technique. LC-MS is well-suited for the analysis of less volatile or thermally labile compounds that are not amenable to GC. For this compound, LC-MS can be used for purity assessment and for the analysis of potential non-volatile impurities or degradation products. The use of high-resolution mass spectrometry (HRMS) allows for the determination of the elemental composition of the parent compound and its related substances. LC-MS/MS provides structural information through the controlled fragmentation of selected ions, which is invaluable for the structural elucidation of novel derivatives or metabolites. nih.govmdpi.com

| Technique | Primary Application for this compound |

|---|---|

| GC-MS | Identification and quantification of volatile byproducts and impurities. |

| LC-MS/MS | Purity profiling, structural elucidation of the main compound and non-volatile derivatives, and stability studies. nih.govnih.gov |

| LC-NMR | Unambiguous structure determination of isolated impurities or degradation products. |

Development of Robust Analytical Methods for Reaction Kinetics and Mechanism Studies

Understanding the reaction kinetics and mechanisms involving this compound is crucial for optimizing its synthesis and for predicting its stability and reactivity. The development of robust analytical methods is key to achieving this understanding.

High-Performance Liquid Chromatography (HPLC) is a frequently used technique for monitoring the progress of chemical reactions. For studying the synthesis of this compound, an HPLC method can be developed to separate and quantify the reactants (e.g., piperonal and hydrazine), the product, and any major byproducts over time. By collecting samples at regular intervals and analyzing them by HPLC, a concentration-time profile for each species can be generated. This data can then be used to determine the reaction rate, order, and rate constant.

In-situ Reaction Monitoring using spectroscopic techniques such as Fourier-transform infrared (FTIR) spectroscopy or Raman spectroscopy can provide real-time information about the reaction progress without the need for sampling. researchgate.net These methods can track the disappearance of reactant-specific vibrational bands and the appearance of product-specific bands. Chemometric approaches, such as principal component analysis, can be applied to the spectral data to deconvolve the contributions of different species and to follow their concentration changes over time. nih.govrsc.org

The development of such analytical methods requires careful optimization of parameters to ensure that the method is accurate, precise, and stability-indicating.

| Aspect of Study | Methodology |

|---|---|

| Objective | To determine the rate of formation of this compound. |

| Analytical Technique | Reversed-phase HPLC with UV detection. |

| Experimental Setup | A thermostated reaction vessel with controlled stirring. |

| Sampling | Aliquots are withdrawn at specified time intervals and quenched to stop the reaction. |

| Analysis | Quantification of reactants and products in each sample by the developed HPLC method. |

| Data Processing | Plotting concentration versus time and fitting the data to appropriate kinetic models. |

Theoretical and Computational Chemistry Studies on 1,3 Benzodioxol 5 Ylmethyl Hydrazine Systems

Quantum Chemical Calculations of Electronic Structure and Energetics (e.g., DFT Studies)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for investigating the electronic structure and energetics of molecules. These methods can predict molecular geometries, electronic properties, and spectroscopic characteristics with a high degree of accuracy.

In studies of compounds containing the 1,3-benzodioxole (B145889) moiety, DFT calculations have been used to optimize molecular geometries and understand electronic characteristics. For instance, in a study of (2E)-2-[1-(1,3-Benzodioxol-5-yl)-3-(1H-imidazol-1-yl)propylidene]-N-(2-chlorophenyl)hydrazine carboxamide, DFT computations were employed to explore its electronic features and molecular geometry. Similarly, the electronic properties of 1,2-Bis[(1,3-benzodioxol-5-yl)methylidene]hydrazine have been investigated using these methods.

The hydrazine (B178648) functional group itself has been the subject of theoretical studies to understand its conformational preferences and energetics. Ab initio calculations have shown that hydrazine has a gauche conformation as its most stable form, with a dihedral angle of approximately 95 degrees. The barriers to pyramidal inversion at the nitrogen atoms and rotation around the N-N bond have also been calculated, providing fundamental data on the energetic landscape of hydrazine derivatives. doi.org

For a (1,3-Benzodioxol-5-ylmethyl)hydrazine system, DFT calculations could be used to determine key electronic parameters, as illustrated in the hypothetical data table below.

| Calculated Property | Hypothetical Value | Significance |

| Highest Occupied Molecular Orbital (HOMO) Energy | -6.5 eV | Indicates the electron-donating ability of the molecule. |

| Lowest Unoccupied Molecular Orbital (LUMO) Energy | -1.2 eV | Indicates the electron-accepting ability of the molecule. |

| HOMO-LUMO Gap | 5.3 eV | Relates to the chemical reactivity and kinetic stability. |

| Dipole Moment | 2.8 D | Provides insight into the polarity and intermolecular interactions. |

| Mulliken Atomic Charges | C(aryl): -0.1 to 0.1 e, N(hydrazine): -0.4 to -0.6 e | Reveals the distribution of electron density within the molecule. |

This table presents hypothetical values for this compound based on typical values for similar organic molecules and is intended for illustrative purposes.

Molecular Dynamics Simulations for Conformational Analysis

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. This technique is particularly useful for conformational analysis, as it can explore the potential energy surface of a molecule and identify its preferred shapes and dynamic behavior.

While specific MD studies on this compound were not found, the principles of conformational analysis for substituted hydrazines and related structures are well-established through computational methods. For hydrazine, theoretical calculations have detailed the potential energy surface for its nuclear motions, identifying a stable conformation with a dihedral angle of 95°. doi.org The barriers to inversion and rotation are key factors that would also influence the conformational landscape of its substituted derivatives. doi.org

In a this compound system, the key degrees of freedom for conformational analysis would be the torsion angles around the C-C and C-N bonds of the methylhydrazine side chain, as well as the inversion at the nitrogen atoms. MD simulations could track the time evolution of these dihedral angles to map the conformational space and determine the relative populations of different conformers.

| Torsional Angle | Description | Expected Behavior from MD Simulations |

| Ar-CH2-NH-NH2 | Rotation around the C-C bond | This rotation would be influenced by steric hindrance between the benzodioxole ring and the hydrazine group. |

| CH2-NH-NH2 | Rotation around the C-N bond | The preference for specific rotamers would be determined by electronic and steric effects. |

| H-N-N-H (in the -NH-NH2 group) | Rotation around the N-N bond | Similar to hydrazine, a gauche conformation is expected to be favored. |

This table outlines the key torsional angles and their expected behavior in a molecular dynamics simulation of this compound.

Reaction Mechanism Elucidation via Computational Pathways

Computational chemistry is a powerful tool for elucidating reaction mechanisms by mapping the potential energy surfaces of chemical reactions. This involves locating transition states and intermediates to determine the most favorable reaction pathways.

For hydrazine and its derivatives, computational studies have been instrumental in understanding their reactivity. For example, the reaction between hydrazines and β-dicarbonyl compounds to form pyrazoles has been studied computationally, revealing the key intermediates and transition states involved. These studies often employ DFT methods to calculate the energies of reactants, products, and transition states, thereby providing a detailed picture of the reaction mechanism.

| Reaction Step | Computational Approach | Information Gained |

| Nucleophilic attack of hydrazine on carbonyl carbon | Transition state search using DFT | Activation energy for the formation of the tetrahedral intermediate. |

| Proton transfer | Modeling of solvent-assisted or intramolecular proton transfer | Energetics of protonation/deprotonation steps. |

| Dehydration | Calculation of the energy barrier for water elimination | Identification of the rate-determining step for hydrazone formation. |

This table illustrates how computational methods can be used to elucidate the mechanism of a reaction involving this compound.

Predictive Modeling of Reactivity and Selectivity

Predictive modeling, including Quantitative Structure-Activity Relationship (QSAR) studies, aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity or chemical reactivity. These models can then be used to predict the properties of new, unsynthesized compounds.

For the 1,3-benzodioxole scaffold, QSAR studies have been successfully applied to model various biological activities. For example, a QSAR study on the antilipid peroxidative activity of substituted benzodioxoles identified key molecular descriptors that correlate with their antioxidant capacity. nih.gov The study found that the charges on the carbon atoms of the dioxole ring, the charged surface area, and the dipole moment of the molecules were significant factors. nih.gov

These findings can be extrapolated to predict the reactivity and potential biological activity of this compound systems. By calculating relevant molecular descriptors for this compound and its hypothetical derivatives, it would be possible to estimate their properties based on established QSAR models for the benzodioxole class.

| Molecular Descriptor | Relevance to Reactivity/Selectivity | Predicted Influence for this compound Systems |

| Mulliken charges on dioxole carbons | Electronic effects on the aromatic ring | Influences electrophilic substitution reactions on the benzodioxole moiety. |

| Charged Partial Surface Area (CPSA) | Intermolecular interactions and solubility | Affects how the molecule interacts with biological targets or other reactants. |

| Dipole Moment | Polarity and intermolecular forces | Governs interactions with polar solvents and biological macromolecules. |

| Hydrophobicity (logP) | Partitioning between aqueous and lipid phases | A key determinant of bioavailability and interaction with nonpolar environments. |

This table outlines key molecular descriptors and their predicted influence on the reactivity and selectivity of this compound systems based on QSAR principles.

Role of 1,3 Benzodioxol 5 Ylmethyl Hydrazine As a Synthetic Intermediate in Diverse Chemical Syntheses

Utility in the Construction of Complex Organic Molecules

The primary utility of (1,3-Benzodioxol-5-ylmethyl)hydrazine in the synthesis of complex organic molecules stems from the high reactivity of the hydrazine (B178648) functional group. As a potent nucleophile, the terminal nitrogen atom can readily participate in a variety of bond-forming reactions, allowing for the strategic incorporation of the benzodioxole unit into larger molecular frameworks.

Key reactions involving the hydrazine moiety include:

Acylation: Reaction with acyl chlorides or anhydrides to form stable acylhydrazides. These intermediates are crucial in multi-step syntheses and can be further modified or cyclized.

Alkylation: Nucleophilic attack on alkyl halides to form substituted hydrazines, extending the carbon chain and building molecular complexity.

Condensation: Reaction with aldehydes and ketones to form hydrazones. xiahepublishing.com These Schiff bases are not only stable compounds in their own right but also serve as key intermediates for further transformations, including reduction to form substituted hydrazines or participation in cycloaddition reactions. nih.govrsc.orgjptcp.com

The benzodioxole portion of the molecule is a common pharmacophore found in nature, and its inclusion can impart specific biological or physical properties to the target molecule. By using this compound as a synthetic handle, chemists can efficiently introduce this desirable fragment during the assembly of complex natural product analogues or novel pharmaceutical candidates.

Applications in Heterocyclic Synthesis

One of the most significant applications of this compound is in the synthesis of nitrogen-containing heterocyclic compounds. The hydrazine unit provides two adjacent nitrogen atoms, which is an ideal arrangement for constructing five- and six-membered rings that form the core of many biologically active molecules.

The compound serves as a direct precursor to a variety of heterocyclic systems through cyclocondensation reactions with appropriate bifunctional reagents. For instance, the reaction between piperanal (1,3-benzodioxole-5-carbaldehyde) and hydrazine hydrate (B1144303) is a common starting point for derivatives that can undergo further cyclization. nih.gov

Key Heterocyclic Syntheses:

Pyrazoles: The most common method for pyrazole (B372694) synthesis involves the condensation of a hydrazine with a 1,3-dicarbonyl compound. mdpi.comnih.gov In this context, this compound would react with various β-diketones or their equivalents to yield 1-substituted pyrazoles bearing the benzodioxole moiety. nih.govorganic-chemistry.org This reaction is highly versatile and allows for the preparation of a wide range of substituted pyrazoles, which are known for their anti-inflammatory and analgesic properties. researchgate.net

1,2,4-Triazoles: These heterocycles can be synthesized from hydrazine derivatives through several routes. One common method involves the cyclization of acylhydrazides or the reaction of hydrazines with nitriles or amidines. mdpi.comfrontiersin.org For example, an acylhydrazide derived from this compound could be cyclized to form a triazole ring, a scaffold found in many antifungal and antimicrobial agents. researchgate.netresearchgate.net

1,3,4-Oxadiazoles: These compounds are typically prepared by the dehydrative cyclization of diacylhydrazines or the oxidation of acylhydrazones. nih.gov An acylhydrazide formed from this compound can be reacted with a second carboxylic acid or its derivative, followed by cyclization using reagents like phosphorus oxychloride or thionyl chloride to afford 2,5-disubstituted 1,3,4-oxadiazoles. organic-chemistry.orgnih.gov

The following table summarizes the role of this compound as a precursor in the synthesis of various heterocyclic rings.

Table 1: Synthesis of Heterocycles from this compound

| Target Heterocycle | Co-reactant | General Reaction Type | Resulting Structure |

|---|---|---|---|

| Pyrazole | 1,3-Diketone | Cyclocondensation | 1-(1,3-Benzodioxol-5-ylmethyl)-3,5-disubstituted-pyrazole |

| 1,2,4-Triazole | Acylhydrazide Intermediate | Intramolecular Cyclization | 4-(1,3-Benzodioxol-5-ylmethyl)-3,5-disubstituted-1,2,4-triazole |

| 1,3,4-Oxadiazole | Diacylhydrazine Intermediate | Dehydrative Cyclization | 2-(1,3-Benzodioxol-5-ylmethyl)-5-substituted-1,3,4-oxadiazole |

Contributions to Fine Chemical and Specialty Material Development

Beyond its use in constructing discrete molecules, this compound is a building block for fine chemicals and specialty materials, where its derivatives can exhibit useful properties such as color, coordination ability, or biological activity on a larger scale.

Ligands for Metal Complexes: The condensation of this compound with aldehydes or ketones produces hydrazones. These compounds contain the imine (-C=N-) functionality, which, along with the adjacent nitrogen and potentially other nearby atoms, can act as a chelating ligand for various metal ions. nih.gov The resulting metal complexes have applications in catalysis, materials science, and as antimicrobial or anticancer agents. xiahepublishing.comnih.gov

Dyes and Pigments: Schiff bases and azines derived from aromatic aldehydes and hydrazines are often highly conjugated systems, leading to colored compounds. nih.gov Derivatives of this compound, particularly the azine formed with piperonal (B3395001) (1,2-Bis[(1,3-benzodioxol-5-yl)methylidene]hydrazine), can serve as scaffolds for dyes and pigments, with the benzodioxole group helping to tune the electronic and photophysical properties. nih.gov

Agrochemicals: The structural motifs derived from this hydrazine, such as pyrazoles and triazoles, are prevalent in agrochemicals. Schiff bases themselves have been investigated for use as herbicides and fungicides. nih.gov The incorporation of the benzodioxole unit, a fragment of some natural insecticides, makes its derivatives attractive candidates for the development of new crop protection agents.

Future Perspectives and Emerging Research Directions in 1,3 Benzodioxol 5 Ylmethyl Hydrazine Chemistry

Development of Novel Reactivity Modalities

The inherent chemical functionalities of (1,3-Benzodioxol-5-ylmethyl)hydrazine—a nucleophilic hydrazine (B178648) group and an electron-rich aromatic benzodioxole ring—offer a fertile ground for discovering new chemical transformations. Future research is anticipated to move beyond its traditional role as a precursor for hydrazones and heterocyclic systems.

One promising direction is the exploration of this compound and its derivatives as novel coupling partners in transition-metal-catalyzed reactions. Arylhydrazines have been recognized as versatile reagents in cross-coupling reactions, serving as sources of aryl groups. nih.gov Future studies could investigate the potential of this compound in similar transformations, leveraging the reactivity of the N-N bond to forge new carbon-carbon and carbon-heteroatom bonds under oxidative conditions. This could open up new pathways to complex molecules featuring the benzodioxole scaffold.

Furthermore, the hydrazine moiety is known for its redox activity. Emerging research in electro-synthesis could unveil new reactivity patterns. For instance, the electro-oxidation of hydrazine derivatives, catalyzed by materials like graphite (B72142), has been shown to be a green and efficient method for forming azo compounds. tandfonline.com Applying such electrochemical methods to this compound could lead to the sustainable synthesis of novel azo-dyes or functional materials.

Integration with Advanced Synthetic Technologies (e.g., Flow Chemistry, Machine Learning-Assisted Synthesis)

The synthesis and derivatization of this compound are ripe for integration with advanced technologies that promise to enhance efficiency, safety, and scalability.

Flow Chemistry: Continuous flow synthesis offers significant advantages over traditional batch processes, including improved heat and mass transfer, enhanced safety for handling reactive intermediates, and the potential for automated, high-throughput screening of reaction conditions. The synthesis of various hydrazine derivatives and heterocyclic systems, such as pyrazoles, has already been successfully demonstrated in flow reactors. mdpi.com Future efforts will likely focus on developing robust flow protocols for the synthesis of this compound itself and its subsequent conversion into libraries of derivatives. This would enable more rapid exploration of its chemical space for applications in drug discovery and materials science.

Machine Learning-Assisted Synthesis: The application of machine learning (ML) in chemistry is a rapidly growing field with the potential to revolutionize how chemical reactions are designed and optimized. nih.gov ML algorithms can be trained on large datasets of chemical reactions to predict reaction outcomes, suggest optimal reaction conditions, and even propose novel synthetic routes. nips.ccresearchgate.net For this compound, ML models could be developed to:

Predict the regioselectivity and stereoselectivity of its reactions.

Optimize yields and minimize byproducts in its synthetic preparations.

Screen for potential biological activities of its virtual derivatives, thus prioritizing synthetic efforts.

The synergy between automated flow synthesis platforms and predictive ML models could create a closed-loop system for the accelerated discovery and development of new molecules derived from this compound.

Exploration of Sustainable and Catalytic Processes

The principles of green chemistry are increasingly guiding synthetic methodology. Future research on this compound will undoubtedly emphasize the development of more sustainable and catalytic processes.

A key area of focus will be the replacement of stoichiometric reagents with catalytic alternatives. For instance, the synthesis of hydrazine derivatives often involves reductive amination or alkylation steps. The development of efficient catalytic systems, potentially using earth-abundant metals or organocatalysts, would reduce waste and improve the atom economy of these processes. Recent advancements in the green synthesis of hydrazide derivatives using recyclable organocatalysts like L-proline highlight a promising path forward. mdpi.com

Moreover, the use of greener solvents and energy sources will be crucial. This includes exploring aqueous reaction media, mechanochemistry (grinding), and microwave-assisted synthesis to reduce reliance on volatile organic solvents and decrease energy consumption. mdpi.com The electro-oxidation of hydrazines using sodium chloride in the presence of graphite catalysts is another example of a sustainable approach that could be adapted. tandfonline.com

| Technology | Potential Application in this compound Chemistry | Key Benefits |

| Flow Chemistry | - Automated synthesis of the parent compound and its derivatives.- High-throughput screening of reaction conditions. | - Enhanced safety and control.- Improved scalability and reproducibility.- Faster reaction optimization. |

| Machine Learning | - Prediction of reaction outcomes and yields.- In silico screening of derivative libraries for desired properties.- Optimization of synthetic routes. | - Reduced number of experiments.- Accelerated discovery of new compounds.- Deeper understanding of structure-activity relationships. |

| Sustainable Catalysis | - Use of organocatalysts or earth-abundant metal catalysts for synthesis.- Development of electrochemical and photochemical synthetic methods. | - Reduced environmental impact.- Lower cost and toxicity.- Increased atom economy. |

Interdisciplinary Research Opportunities in Chemical Sciences

The unique combination of the benzodioxole ring and the reactive hydrazine group in this compound opens up a wealth of opportunities for interdisciplinary research.

Chemical Biology: Hydrazine derivatives have emerged as powerful tools in chemical biology. Their ability to react with electrophilic species makes them excellent probes for studying enzyme activity and identifying new therapeutic targets. nih.govacs.org Specifically, hydrazine-based probes can be used for activity-based protein profiling (ABPP) to covalently label enzymes that utilize electrophilic cofactors or transient intermediates. nih.govacs.org Future research could involve designing and synthesizing "clickable" analogues of this compound to be used as chemical probes for exploring the "electrophilome" in living systems. acs.org The benzodioxole moiety could also serve as a fluorescent reporter or a recognition element for specific biological targets.

Materials Science: The aromatic and electron-rich nature of the benzodioxole unit, coupled with the reactive and coordinating properties of the hydrazine group, suggests potential applications in materials science. For instance, derivatives of this compound could be explored as:

Building blocks for coordination polymers and metal-organic frameworks (MOFs): The hydrazine moiety can act as a ligand to coordinate with metal ions, potentially forming novel materials with interesting catalytic, sensing, or gas storage properties.

Precursors for functional dyes and pigments: The formation of azines and other chromophoric systems from this compound could lead to new colorants with specific optical properties. nih.gov

Components of redox-active materials: The electrochemical properties of the hydrazine group could be harnessed in the development of materials for energy storage or electrochromic devices.

Q & A

Q. Methodological Answer :

Hydrazide Formation : React with acyl chlorides (e.g., 4-methoxybenzoyl chloride) in THF to form acylhydrazides.

Schiff Base Synthesis : Condense with aromatic aldehydes (e.g., 5-nitro-2-furaldehyde) in ethanol/acetic acid (reflux, 12 h) to improve target selectivity .

Case Study :